molecular formula C14H14N2O B6422223 p-Anisaldehyde phenylhydrazone CAS No. 622-73-1

p-Anisaldehyde phenylhydrazone

Cat. No.: B6422223
CAS No.: 622-73-1
M. Wt: 226.27 g/mol
InChI Key: IZUQZLGWRCYWCB-RVDMUPIBSA-N
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Description

p-Anisaldehyde phenylhydrazone: is an organic compound with the molecular formula C₁₄H₁₄N₂O . It is a derivative of p-anisaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-anisaldehyde phenylhydrazone typically involves the condensation reaction between p-anisaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solution under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: p-Anisaldehyde phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of p-anisaldehyde phenylhydrazone involves its interaction with various molecular targets. The hydrazone functional group can participate in nucleophilic catalysis, facilitating the formation of stable complexes with metal ions. This interaction can modulate the activity of enzymes and other biological molecules, leading to its observed biological effects .

Comparison with Similar Compounds

  • Benzaldehyde phenylhydrazone
  • 4-Methoxybenzaldehyde phenylhydrazone
  • N-Phenyl-N’-(4-methoxybenzylidene)hydrazine

Uniqueness: p-Anisaldehyde phenylhydrazone is unique due to the presence of the methoxy group on the benzaldehyde moiety, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other phenylhydrazone derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-17-14-9-7-12(8-10-14)11-15-16-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUQZLGWRCYWCB-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-73-1
Record name p-Anisaldehyde phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622731
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Record name p-Anisaldehyde phenylhydrazone
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Record name 4-METHOXYBENZALDEHYDE PHENYLHYDRAZONE
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